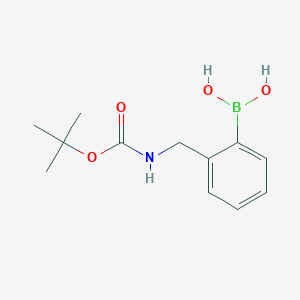

Ácido (2-(((terc-butoxicarbonil)amino)metil)fenil)borónico

Descripción general

Descripción

(2-(((tert-Butoxycarbonyl)amino)methyl)phenyl)boronic acid is an organoboron compound widely used in organic synthesis. It is particularly known for its role in Suzuki–Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of various organic molecules .

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, (2-(((tert-Butoxycarbonyl)amino)methyl)phenyl)boronic acid is used as a reagent in the synthesis of complex organic molecules. It is particularly valuable in the formation of biaryl compounds through Suzuki–Miyaura coupling .

Biology and Medicine

The compound is also explored for its potential in drug development, particularly as a building block for boron-containing drugs .

Industry

In the industrial sector, it is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals .

Mecanismo De Acción

Target of Action

The primary target of 2-[(Boc-amino)methyl]phenylboronic Acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM cross-coupling reaction, which also involves oxidative addition with formally electrophilic organic groups .

Biochemical Pathways

The compound affects the SM cross-coupling reaction pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s action on this pathway results in the formation of new carbon-carbon bonds .

Pharmacokinetics

It is known that the compound is only marginally stable in water . The rate of hydrolysis of some phenylboronic pinacol esters, which may include this compound, is considerably accelerated at physiological pH . This suggests that the compound’s bioavailability may be influenced by its stability in aqueous environments and the pH of its surroundings.

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds via the SM cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors such as the presence of water and the pH of its surroundings . For instance, the compound is only marginally stable in water and its rate of hydrolysis is considerably accelerated at physiological pH . Therefore, these factors must be carefully considered when using this compound for pharmacological purposes .

Análisis Bioquímico

Biochemical Properties

(2-(((tert-Butoxycarbonyl)amino)methyl)phenyl)boronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition. This compound is known to interact with serine proteases, a class of enzymes that play crucial roles in various physiological processes. The boronic acid group of (2-(((tert-Butoxycarbonyl)amino)methyl)phenyl)boronic acid forms a reversible covalent bond with the active site serine residue of serine proteases, leading to enzyme inhibition. This interaction is of particular interest in the development of protease inhibitors for therapeutic applications .

Cellular Effects

The effects of (2-(((tert-Butoxycarbonyl)amino)methyl)phenyl)boronic acid on cellular processes are multifaceted. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. By inhibiting serine proteases, (2-(((tert-Butoxycarbonyl)amino)methyl)phenyl)boronic acid can modulate signaling pathways that rely on protease activity, such as those involved in inflammation and apoptosis. Additionally, the inhibition of proteases can lead to changes in gene expression profiles, as proteolytic processing of transcription factors and other regulatory proteins is affected .

Molecular Mechanism

At the molecular level, (2-(((tert-Butoxycarbonyl)amino)methyl)phenyl)boronic acid exerts its effects through the formation of a reversible covalent bond with the active site serine residue of serine proteases. This interaction involves the nucleophilic attack of the serine hydroxyl group on the boronic acid group, resulting in the formation of a tetrahedral boronate ester intermediate. This intermediate is stabilized by hydrogen bonding and other interactions within the enzyme active site, leading to effective inhibition of enzyme activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (2-(((tert-Butoxycarbonyl)amino)methyl)phenyl)boronic acid can change over time due to factors such as stability and degradation. This compound is generally stable under standard laboratory conditions, but prolonged exposure to aqueous environments or extreme pH conditions can lead to hydrolysis of the Boc protecting group and degradation of the boronic acid moiety. Long-term studies have shown that (2-(((tert-Butoxycarbonyl)amino)methyl)phenyl)boronic acid can maintain its inhibitory effects on serine proteases over extended periods, although the extent of inhibition may decrease over time due to degradation .

Dosage Effects in Animal Models

The effects of (2-(((tert-Butoxycarbonyl)amino)methyl)phenyl)boronic acid in animal models vary with dosage. At low doses, this compound can effectively inhibit serine proteases without causing significant toxicity. At higher doses, (2-(((tert-Butoxycarbonyl)amino)methyl)phenyl)boronic acid may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to off-target interactions and the accumulation of the compound in tissues .

Metabolic Pathways

(2-(((tert-Butoxycarbonyl)amino)methyl)phenyl)boronic acid is involved in metabolic pathways that include its interaction with enzymes such as esterases and amidases. These enzymes can hydrolyze the Boc protecting group, leading to the formation of the free amine derivative. Additionally, the boronic acid moiety can undergo oxidation and conjugation reactions, resulting in the formation of various metabolites. These metabolic transformations can affect the bioavailability and activity of (2-(((tert-Butoxycarbonyl)amino)methyl)phenyl)boronic acid .

Transport and Distribution

The transport and distribution of (2-(((tert-Butoxycarbonyl)amino)methyl)phenyl)boronic acid within cells and tissues are influenced by its physicochemical properties. This compound can diffuse across cell membranes due to its relatively low molecular weight and moderate lipophilicity. Once inside the cell, (2-(((tert-Butoxycarbonyl)amino)methyl)phenyl)boronic acid can interact with intracellular proteins and enzymes, leading to its distribution within various cellular compartments. Transporters and binding proteins may also play a role in the cellular uptake and distribution of this compound .

Subcellular Localization

The subcellular localization of (2-(((tert-Butoxycarbonyl)amino)methyl)phenyl)boronic acid is determined by its interactions with specific targeting signals and post-translational modifications. This compound can localize to the cytoplasm, where it interacts with cytosolic enzymes and proteins. Additionally, (2-(((tert-Butoxycarbonyl)amino)methyl)phenyl)boronic acid may be directed to other subcellular compartments, such as the nucleus or mitochondria, depending on the presence of specific targeting sequences or modifications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2-(((tert-Butoxycarbonyl)amino)methyl)phenyl)boronic acid typically involves the reaction of a Boc-protected amine with a boronic acid derivative. One common method is to react Boc-protected aminomethylbenzene with boronic acid under controlled conditions . The reaction is usually carried out in the presence of a base, such as potassium tert-butoxide, in a solvent like tetrahydrofuran at low temperatures .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve efficiency and yield .

Análisis De Reacciones Químicas

Types of Reactions

(2-(((tert-Butoxycarbonyl)amino)methyl)phenyl)boronic acid undergoes various chemical reactions, including:

Suzuki–Miyaura Coupling: This reaction forms carbon-carbon bonds and is catalyzed by palladium.

Hydrolysis: The compound can hydrolyze under acidic or basic conditions.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki–Miyaura coupling.

Bases: Such as potassium tert-butoxide for deprotection reactions.

Major Products

Biaryl Compounds: Formed through Suzuki–Miyaura coupling.

Deprotected Amines: Resulting from hydrolysis reactions.

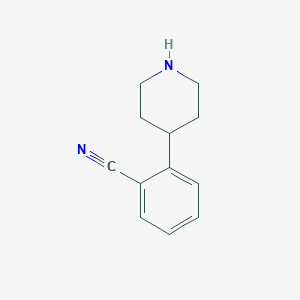

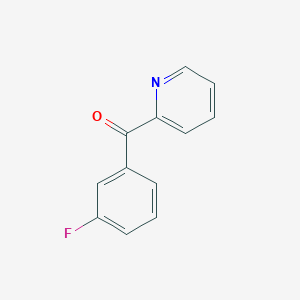

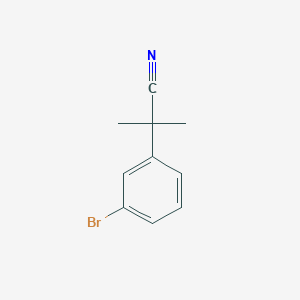

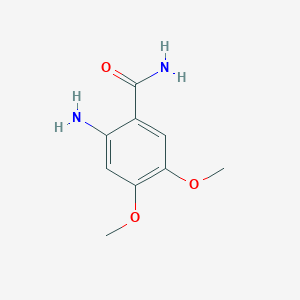

Comparación Con Compuestos Similares

Propiedades

IUPAC Name |

[2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BNO4/c1-12(2,3)18-11(15)14-8-9-6-4-5-7-10(9)13(16)17/h4-7,16-17H,8H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVCGSIBAXVRMLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1CNC(=O)OC(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80448143 | |

| Record name | (2-{[(tert-Butoxycarbonyl)amino]methyl}phenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80448143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

433969-27-8 | |

| Record name | (2-{[(tert-Butoxycarbonyl)amino]methyl}phenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80448143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.